molecular formula C3H3ClN2O B2458925 3-Chloro-5-methyl-1,2,4-oxadiazole CAS No. 1359822-66-4

3-Chloro-5-methyl-1,2,4-oxadiazole

Cat. No.: B2458925
CAS No.: 1359822-66-4
M. Wt: 118.52
InChI Key: UBCHWZCUZUNNHK-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Mechanism of Action

Target of Action

3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .

Biochemical Pathways

Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Pharmacokinetics

1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .

Action Environment

The action of this compound, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with methyl chloroformate in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its chlorine and methyl groups make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

3-chloro-5-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHWZCUZUNNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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